molecular formula C21H16ClN3O2S2 B3076692 N-(3-chlorophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1040682-53-8

N-(3-chlorophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B3076692
CAS No.: 1040682-53-8
M. Wt: 442 g/mol
InChI Key: LEQWFEFZWQEVLS-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core fused with a phenyl group at position 7 and a methyl group at position 2. This structural motif is common in pharmaceuticals targeting kinase inhibition or antimicrobial activity .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2S2/c1-25-20(27)19-18(16(11-28-19)13-6-3-2-4-7-13)24-21(25)29-12-17(26)23-15-9-5-8-14(22)10-15/h2-11H,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQWFEFZWQEVLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Thienopyrimidine Core: The synthesis begins with the construction of the thieno[3,2-d]pyrimidine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with the thienopyrimidine intermediate.

    Attachment of the Sulfanylacetamide Moiety: The final step involves the attachment of the sulfanylacetamide moiety. This can be accomplished through a thiol-ene reaction, where a thiol group reacts with an alkene or alkyne under radical conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thienopyrimidine core, potentially converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-chlorophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Material Science: The compound’s properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.

    Biological Research: It is used in studies to understand its interaction with biological targets and pathways.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Target Compound: Contains a thieno[3,2-d]pyrimidinone scaffold with a 7-phenyl and 3-methyl substituent.

Substituent Effects

  • 3-Chlorophenyl Group: Present in the target compound and N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide ().
  • Trifluoromethylphenyl Group (): In the analog 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide, the trifluoromethyl group increases lipophilicity and bioavailability compared to the target compound’s 3-chlorophenyl group.

Physicochemical Properties

  • Melting Points: Target Compound: Not explicitly reported, but analogs like N-(dichlorophenyl)-dihydropyrimidine () melt at 230°C, suggesting high thermal stability. 3-Chloro-N-phenyl-phthalimide (): Melts at 174–176°C, lower due to its non-fused phthalimide system.
  • Spectroscopic Data :
    • ¹H NMR : The target compound’s 3-methyl group would resonate near δ 2.19 ppm (cf. δ 2.30 ppm for 4-methyl in ).
    • MS : Molecular ion peaks for analogs range from 344.21 [M+H]⁺ () to 358 [M+H]⁺ (), depending on substituents.

Biological Activity

N-(3-chlorophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thienopyrimidine derivative with significant potential in medicinal chemistry. This compound has garnered attention due to its diverse biological activities, including anti-cancer and anti-inflammatory properties. The structure features a thienopyrimidine core that contributes to its reactivity and interaction with biological targets.

The molecular formula of this compound is C21H16ClN3O2S2, with a molecular weight of approximately 442 g/mol. The compound is characterized by the presence of a chlorophenyl group and a thienopyrimidine moiety, which are known for their pharmacological significance.

Anticancer Properties

Research indicates that thienopyrimidine derivatives exhibit potent anticancer activities. For instance, compounds within this class have shown efficacy against various human cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer) . The mechanism of action often involves the inhibition of key enzymes or pathways involved in tumor proliferation and survival.

Case Study:
In a study examining the antiproliferative effects of related thienopyrimidine compounds, it was found that certain derivatives could significantly reduce cell viability in cancer cell lines, demonstrating their potential as therapeutic agents .

Anti-inflammatory Effects

Thienopyrimidines have also been studied for their anti-inflammatory properties. The compound N-(3-chlorophenyl)-2-{(3-methyl-4-oxo-7-phenyldihydrothieno[3,2-d]pyrimidin)}acetamide has shown promise in reducing inflammatory markers in vitro. This suggests potential applications in treating inflammatory diseases .

The precise mechanism of action for N-(3-chlorophenyl)-2-{(3-methyl-4-oxo-7-phenyldihydrothieno[3,2-d]pyrimidin)}acetamide is not fully elucidated. However, it is hypothesized to interact with specific biological targets such as enzymes or receptors involved in cancer progression and inflammation. Further studies are needed to clarify these interactions and their implications for therapeutic use .

Synthesis and Production

The synthesis of N-(3-chlorophenyl)-2-{(3-methyl-4-oxo-7-phenyldihydrothieno[3,2-d]pyrimidin)}acetamide typically involves multi-step organic reactions. Key starting materials include 4-chloroaniline and 3-methyl-4-oxo-thieno[3,2-d]pyrimidine derivatives. Reaction conditions often require careful control over temperature and catalysts to optimize yield and purity .

Summary Table of Biological Activities

Activity Description Reference
AnticancerInhibition of cell proliferation in various cancer cell lines
Anti-inflammatoryReduction of inflammatory markers in vitro
AntioxidantPotential protective effects against oxidative stress in cellular models

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chlorophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-chlorophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

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